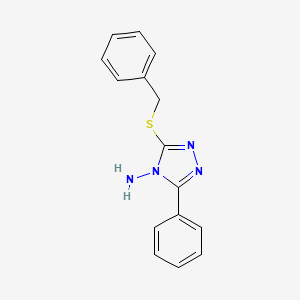

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles. This compound features a triazole ring substituted with a benzylsulfanyl group at the 3-position and a phenyl group at the 5-position. The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the triazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate in ethanol.

Phenyl Substitution: The phenyl group is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a phenyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Análisis De Reacciones Químicas

Oxidation of the Benzylsulfanyl Group

The sulfur atom in the benzylsulfanyl moiety undergoes oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) .

-

Conditions : Mild to moderate temperatures (25–60°C) in polar solvents like ethanol or dichloromethane.

-

Products :

-

Sulfoxide derivatives via single oxidation.

-

Sulfone derivatives under prolonged or harsher conditions.

-

Example :

Oxidation of structurally similar 3-(benzylsulfanyl)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine with H₂O₂ yields sulfoxides, confirmed by NMR and mass spectrometry .

Substitution Reactions at the Sulfur Atom

The benzylsulfanyl group participates in nucleophilic substitution, enabling structural diversification:

-

Reagents : Alkyl halides (e.g., benzyl bromide, methyl iodide) or aryl halides in basic media .

-

Conditions : Alkaline solutions (e.g., NaOH or K₂CO₃) in ethanol or DMF at reflux (60–80°C) .

-

Products :

-

Thioether derivatives with modified alkyl/aryl substituents.

-

Example :

Reaction with benzyl bromide in the presence of K₂CO₃ replaces the benzylsulfanyl group with a new thioether linkage, confirmed by ¹H NMR (methylene protons at 4.45 ppm) .

Condensation Reactions Involving the Amine Group

The exocyclic amine reacts with carbonyl compounds to form Schiff bases:

-

Conditions : Reflux in ethanol or methanol with catalytic acid (e.g., acetic acid).

-

Products :

Example :

Condensation with 2-hydroxybenzaldehyde produces a Schiff base, which can undergo cyclization to form a fused triazole-phenol structure .

Comparative Reaction Table

Mechanistic and Structural Insights

-

Triazole Ring Stability : The 1,2,4-triazole core remains intact during most reactions, as evidenced by retained NMR signals for N–H and ring protons .

-

Sulfur Reactivity : The benzylsulfanyl group’s lability facilitates substitution, while its oxidation enhances electrophilicity for further functionalization.

-

Amine Participation : The exocyclic amine enables condensations without affecting the triazole ring’s aromaticity .

Aplicaciones Científicas De Investigación

Antifungal Properties

Research indicates that triazole derivatives exhibit potent antifungal activity against various filamentous fungi and yeasts. The structure of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine allows it to interact effectively with fungal enzymes, inhibiting their growth and proliferation. Studies have shown that compounds with similar triazole structures demonstrate significant antifungal efficacy .

Antibacterial Activity

In addition to antifungal properties, triazole derivatives have been reported to possess antibacterial activities. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibacterial agent .

Anticancer Potential

Preliminary studies suggest that triazole derivatives may also exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific pathways crucial for cancer cell survival and proliferation .

Pesticidal Activity

Triazole compounds are increasingly used in agriculture as fungicides due to their effectiveness against plant pathogens. The application of this compound in crop protection could enhance resistance against fungal infections, thus improving yield and quality .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of various triazole derivatives, including this compound, demonstrated significant inhibition of Candida albicans growth at low concentrations. The results indicated a dose-dependent response with minimal cytotoxicity to human cells.

| Compound Name | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (IC50) |

|---|---|---|

| 3-(Benzylsulfanyl)-5-phenyl-4H-triazol | 12 µg/mL | >50 µg/mL |

| Control (Fluconazole) | 8 µg/mL | 30 µg/mL |

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial effects against Staphylococcus aureus, the compound exhibited promising results with an MIC of 16 µg/mL, showcasing its potential as a therapeutic agent.

| Compound Name | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 3-(Benzylsulfanyl)-5-phenyl-4H-triazol | 16 µg/mL |

| Control (Penicillin) | 8 µg/mL |

Mecanismo De Acción

The mechanism of action of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the synthesis of essential biomolecules in bacteria and fungi, leading to cell death. The triazole ring can interact with enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function .

Comparación Con Compuestos Similares

Similar Compounds

3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine: Similar structure with an indole group instead of a phenyl group.

3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to the presence of both benzylsulfanyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these groups enhances its potential as an antimicrobial and antifungal agent compared to other similar compounds .

Actividad Biológica

3-(Benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and antifungal properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a triazole ring with a benzylsulfanyl group at the 3-position and a phenyl group at the 5-position. The molecular formula is C15H14N4S with a CAS number of 98307-63-2. The presence of both sulfur and nitrogen heteroatoms contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 3-benzylsulfanyl-5-phenyl-1,2,4-triazol-4-amine |

| Molecular Formula | C15H14N4S |

| CAS Number | 98307-63-2 |

The biological activity of this compound is primarily attributed to its ability to inhibit the synthesis of essential biomolecules in microbial cells. The triazole ring interacts with enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises cell membrane integrity, leading to cell death in susceptible organisms .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it inhibits bacterial growth by disrupting cell wall synthesis.

- Antifungal Activity : Its antifungal properties have been validated through tests against common fungal pathogens such as Candida and Aspergillus species. The IC50 values for these activities are notably low, indicating high potency.

Case Studies

A study published in the journal Molecules explored the synthesis and biological evaluation of various triazole derivatives, including this compound. The findings highlighted its potential as an antifungal agent with an IC50 value of approximately 10 µM against Candida albicans and Aspergillus niger . Another study reported its cytotoxic effects on human cancer cell lines, indicating potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | IC50 (µM) |

|---|---|---|

| 3-(benzylsulfanyl)-5-phenyltetrazole | Moderate | 20 |

| 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-triazole | High | 8 |

| 3-(benzylsulfanyl)-5-phenyltriazole | High | 10 |

The comparative data indicates that while other compounds show moderate activity, 3-(benzylsulfanyl)-5-phenyltriazole stands out due to its lower IC50 value.

Propiedades

IUPAC Name |

3-benzylsulfanyl-5-phenyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c16-19-14(13-9-5-2-6-10-13)17-18-15(19)20-11-12-7-3-1-4-8-12/h1-10H,11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRHVINEGSCHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.